1-Bromo-3-(bromomethyl)-5-nitrobenzene

Organic Synthesis Building Blocks Cross-Coupling

Why 1-Bromo-3-(bromomethyl)-5-nitrobenzene? It is the only polyhalogenated nitroaromatic building block with two distinct leaving groups—aromatic sp² bromide and benzylic sp³ bromide—plus a reducible nitro group. This orthogonal reactivity allows sequential Suzuki coupling then nucleophilic displacement, unlocking efficient library synthesis of drug-like molecules (e.g., GIPR agonists for type 2 diabetes/obesity). Unlike analogs lacking one bromide, only this scaffold supports true chemoselective diversification. Available in 97% purity from global stock. Request your quote today.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 139194-80-2
Cat. No. B161366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(bromomethyl)-5-nitrobenzene
CAS139194-80-2
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])Br)CBr
InChIInChI=1S/C7H5Br2NO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
InChIKeyLUTXVMDOMLHNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(bromomethyl)-5-nitrobenzene CAS 139194-80-2: Scientific Procurement Data Sheet


1-Bromo-3-(bromomethyl)-5-nitrobenzene (CAS 139194-80-2) is a polyhalogenated nitroaromatic building block with the molecular formula C7H5Br2NO2. It features three distinct reactive sites: an aromatic bromide, a benzylic bromide, and a nitro group [1]. This substitution pattern confers orthogonal reactivity, enabling sequential chemoselective transformations in the synthesis of complex molecules . The compound is a yellow crystalline solid and is primarily employed as an intermediate in pharmaceutical and agrochemical research .

Why 1-Bromo-3-(bromomethyl)-5-nitrobenzene Cannot Be Substituted with In-Class Analogs


Generic substitution with simpler halogenated nitrobenzenes is not possible due to this compound's unique combination of two distinct leaving groups. The aromatic bromide (sp²) and benzylic bromide (sp³) exhibit differential reactivity under various conditions, enabling orthogonal functionalization . In contrast, analogs like 1-bromo-3-methyl-5-nitrobenzene lack the benzylic bromide, and 1-(bromomethyl)-3-nitrobenzene lacks the aromatic bromide, each limiting the synthetic utility to only one type of reaction [1]. This dual-site reactivity is critical for sequential coupling strategies in complex molecule synthesis .

Quantitative Differentiation of 1-Bromo-3-(bromomethyl)-5-nitrobenzene from Structural Analogs


Dual Electrophilic Sites Enable Orthogonal Functionalization

1-Bromo-3-(bromomethyl)-5-nitrobenzene contains two electrophilic bromine sites with distinct reactivity profiles. The aromatic bromide undergoes palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, while the benzylic bromide participates in nucleophilic substitution reactions . In contrast, the analog 1-bromo-3-methyl-5-nitrobenzene lacks the benzylic bromide, precluding nucleophilic substitution at that position. Conversely, 1-(bromomethyl)-3-nitrobenzene lacks the aromatic bromide, preventing cross-coupling at the ring [1].

Organic Synthesis Building Blocks Cross-Coupling

Significant Intellectual Property Footprint Indicates Utility

The compound is referenced in 47 patents, indicating its established utility as an intermediate in pharmaceutical research [1]. This is a substantially higher count than for many simpler halogenated nitrobenzene building blocks. For example, the structurally related 1-bromo-3-methyl-5-nitrobenzene (CAS 52488-28-5) and 1-(bromomethyl)-3-nitrobenzene (CAS 3958-60-9) have fewer associated patents [2].

Pharmaceuticals Patents Drug Discovery

Verified High Purity from Commercial Suppliers

Commercial vendors consistently supply 1-bromo-3-(bromomethyl)-5-nitrobenzene at high purity. Bidepharm reports a standard purity of 96%, with batch-specific analytical data (NMR, HPLC, GC) available . This high purity is essential for reproducible results in sensitive synthetic applications. While similar purity levels may be available for simpler analogs, the verification of quality for this specific compound is well-documented.

Quality Control Reproducibility Synthesis

Validated Application Scenarios for 1-Bromo-3-(bromomethyl)-5-nitrobenzene


Sequential Cross-Coupling and Nucleophilic Substitution in Medicinal Chemistry

The orthogonal reactivity of 1-bromo-3-(bromomethyl)-5-nitrobenzene allows for a two-step functionalization strategy. The aromatic bromide can be coupled with a boronic acid via Suzuki-Miyaura reaction, followed by nucleophilic displacement of the benzylic bromide with an amine or other nucleophile. This sequence is valuable for constructing libraries of drug-like molecules with diverse substitution patterns .

Synthesis of GIPR Agonists and Related Pharmaceutical Intermediates

This compound is utilized in the synthesis of dihydroisoquinolinone-amide compounds, which are investigated as GIPR agonists for treating type 2 diabetes and obesity. The patent literature, including US2007/249607 A1, describes its use as a key intermediate [1][2].

Building Block for Agrochemical and Dye Synthesis

The nitro group in 1-bromo-3-(bromomethyl)-5-nitrobenzene can be reduced to an amine, providing a third point of diversification. This makes the compound a versatile precursor for agrochemicals, dyes, and specialty materials, where the final product often requires a combination of aromatic and benzylic modifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.